Phytolaccasaponin B
Phytolaccasaponin B
Phytolaccasaponin g, also known as phytolaccoside b, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Phytolaccasaponin g exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, phytolaccasaponin g is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, phytolaccasaponin g can be found in american pokeweed, fruits, and green vegetables. This makes phytolaccasaponin g a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
60820-94-2
VCID:
VC0206048
InChI:
InChI=1S/C36H56O11/c1-31(30(44)45-6)11-13-36(29(42)43)14-12-34(4)19(20(36)15-31)7-8-24-32(2)16-21(38)27(47-28-26(41)25(40)22(39)17-46-28)33(3,18-37)23(32)9-10-35(24,34)5/h7,20-28,37-41H,8-18H2,1-6H3,(H,42,43)/t20-,21+,22-,23?,24-,25+,26-,27+,28+,31-,32+,33+,34-,35-,36+/m1/s1
SMILES:
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC
Molecular Formula:
C36H56O11
Molecular Weight:
664.8 g/mol
Phytolaccasaponin B
CAS No.: 60820-94-2
Reference Standards
VCID: VC0206048
Molecular Formula: C36H56O11
Molecular Weight: 664.8 g/mol
CAS No. | 60820-94-2 |
---|---|
Product Name | Phytolaccasaponin B |
Molecular Formula | C36H56O11 |
Molecular Weight | 664.8 g/mol |
IUPAC Name | (2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Standard InChI | InChI=1S/C36H56O11/c1-31(30(44)45-6)11-13-36(29(42)43)14-12-34(4)19(20(36)15-31)7-8-24-32(2)16-21(38)27(47-28-26(41)25(40)22(39)17-46-28)33(3,18-37)23(32)9-10-35(24,34)5/h7,20-28,37-41H,8-18H2,1-6H3,(H,42,43)/t20-,21+,22-,23?,24-,25+,26-,27+,28+,31-,32+,33+,34-,35-,36+/m1/s1 |
Standard InChIKey | SFZVDNKTWPZIJG-UQKHHTMJSA-N |
Isomeric SMILES | C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)OC |
SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Appearance | Powder |
Melting Point | 266-269°C |
Physical Description | Solid |
Description | Phytolaccasaponin g, also known as phytolaccoside b, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Phytolaccasaponin g exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, phytolaccasaponin g is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, phytolaccasaponin g can be found in american pokeweed, fruits, and green vegetables. This makes phytolaccasaponin g a potential biomarker for the consumption of these food products. |
Synonyms | 3-O-beta-D-xylopiranosyl-phytolaccagenin phytolaccoside B |
PubChem Compound | 173768 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume